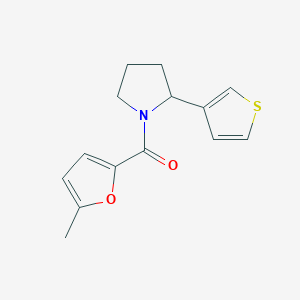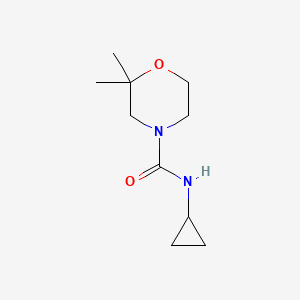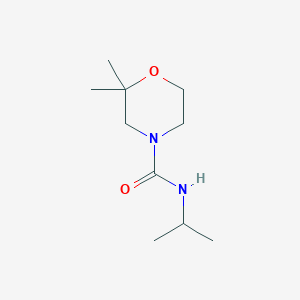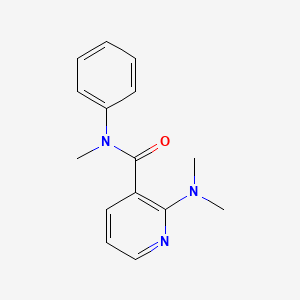![molecular formula C14H14BrNOS B7558870 N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide, also known as bromoprothiophene, is a chemical compound that belongs to the thiophene class of compounds. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In
Mécanisme D'action
Bromoprothiophene exerts its effects by binding to and activating dopamine receptors in the brain. It also inhibits the activity of monoamine oxidase, an enzyme that breaks down dopamine and other neurotransmitters in the brain. This results in increased dopamine levels in the brain, which can improve motor function and reduce symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Bromoprothiophene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, increase dopamine levels in the brain, and improve motor function in animal models of Parkinson's disease. It has also been shown to have anticonvulsant properties and to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoprothiophene has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its potential applications in various scientific research fields, and its mechanism of action is well understood. However, there are also some limitations to using N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene in lab experiments. Its effects may vary depending on the animal model used, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene. One area of research could be to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of research could be to investigate its potential use in combination with other drugs to improve its efficacy and reduce side effects. Additionally, more research is needed to establish the long-term safety and efficacy of N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene.
Méthodes De Synthèse
Bromoprothiophene can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamidephene is the Pd-catalyzed Suzuki-Miyaura coupling reaction. This method involves the reaction between 4-bromobenzyl bromide and 2-thiophenecarboxylic acid, followed by the addition of potassium carbonate and palladium catalyst.
Applications De Recherche Scientifique
Bromoprothiophene has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In pharmacology, it has been studied for its potential use as a dopamine receptor agonist and a monoamine oxidase inhibitor. In neuroscience, it has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10(9-11-4-6-12(15)7-5-11)16-14(17)13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZVUVKYSFMLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)


![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)





![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)


![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
